molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Número de catálogo: B130855
Número CAS: 162401-62-9
Peso molecular: 258.22 g/mol
Clave InChI: IGFDIFLMMLWKKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid is a useful research compound. Its molecular formula is C12H12F2O4 and its molecular weight is 258.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, commonly referred to as DGM, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and fibrosis. This article provides a comprehensive overview of the biological activity of DGM, including its mechanisms of action, experimental findings, and potential therapeutic applications.

DGM is a benzoic acid derivative characterized by a cyclopropylmethoxy group and a difluoromethoxy substituent. It serves as an intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in treating chronic obstructive pulmonary disease (COPD) and asthma . The synthesis involves the reaction of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde with sulfamic acid in glacial acetic acid, yielding DGM with a high purity .

DGM exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Transforming Growth Factor-β (TGF-β) : DGM has been shown to attenuate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in A549 lung epithelial cells. This process is crucial in fibrosis development, where epithelial cells lose their characteristics and gain migratory and invasive properties .
  • Modulation of Protein Expression : Treatment with DGM results in decreased expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and other proteins associated with fibrosis. Concurrently, it enhances the expression of E-cadherin, a protein that helps maintain epithelial integrity .
  • Phosphorylation Pathways : DGM reduces the phosphorylation levels of Smad2/3, which are key mediators in TGF-β signaling pathways. This suggests that DGM interferes with TGF-β signaling, thereby mitigating its fibrotic effects .

Biological Activity Overview

The biological activity of DGM can be summarized in the following table:

Biological Activity Effect Mechanism
Inhibition of EMTSuppresses fibrosis in lung cellsReduces TGF-β signaling and fibrotic markers
Anti-inflammatory effectsDecreases inflammatory cytokinesInhibits PDE4 activity, elevating cAMP levels
Modulation of apoptosisInduces apoptosis in fibrotic cellsAlters protein expression related to survival

Case Studies and Experimental Findings

  • In Vitro Studies : In cell-based assays, DGM demonstrated significant inhibition of TGF-β1-induced EMT, highlighting its potential as an anti-fibrotic agent. The study showed that at concentrations around 10 μM, DGM effectively reduced the expression levels of fibrotic markers .
  • In Vivo Studies : An animal model using bleomycin-induced pulmonary fibrosis revealed that DGM treatment significantly alleviated lung fibrosis symptoms. The compound reduced collagen deposition and improved lung function parameters compared to control groups .
  • Comparative Studies : When compared to other benzoic acid derivatives, DGM exhibited superior activity in modulating EMT and reducing fibrosis markers. For instance, while other derivatives showed minimal effects on cathepsins B and L activation, DGM was notably effective .

Propiedades

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDIFLMMLWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368468
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-62-9
Record name 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde 160 mL of glacial acetic acid and 32.0 g of sulphamic acid (2.0 eq) were loaded in a reactor. The mixture was cooled at 5-10° C. and the temperature was not allowed to exceed 20° C., adding slowly a previously prepared solution of 44.77 g of sodium chloride and 61 mL of deionised water. After the addition, the reaction was kept for 1 hour at 15-20° C. 450 mL of deionised water was loaded and then it was cooled at 0-5° C. and kept for 1 h at this temperature. The solid was filtered and washed four times with 200 mL of deionised water. The product was dried for 15 h at 40° C., obtaining 36 g (yield 85%) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid (II) as solid.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
44.77 g
Type
reactant
Reaction Step Two
Name
Quantity
61 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In WO9501338 the reaction of 3-(cyclopropylmethoxy)-4-hydroxy-benzaldehyde with chlorodifluoromethane in the presence of sodium hydroxide and benzyl-trimethylammonium chloride (BTMA) in dioxane/water leads to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde, which by oxidation with sodium chlorite and sulphamic acid yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid. Chlorination of this acid with thionyl chloride in reflux toluene provides the corresponding acyl chloride, which is finally condensed with 3,5-dichloropyridine-4-amine in the presence of sodium hydride in tetrahydrofuran to thus reach roflumilast (I). These procedures are set out in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
dioxane water leads
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (8.6 g, 35.5 mmol) in acetone (120 ml) and water (60 ml), KMnO4 (13.1 g, 70.8 mmol) was added and the reaction was heated at 60° C. for 1 h. K2CO3 (9 g, 65.2 mmol) and water (100 ml) were added, and the resulting mixture was filtered through a celite pad. The filtrate was acidified with HCl 37% (pH=1) and extracted twice with EtOAc. The organic phase was dried over Na2SO4 and the solvent was removed under vacuum affording 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (7.6 g, 29.4 mmol, 83% yield). This product was used without any further purification.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) were dissolved in glacial acetic acid (50 ml) and the solution added with a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml). The reaction mixture was stirred at room temperature for 1 hr then water (300 ml) was added so obtaining the precipitation of a solid that was filtered and dried at 40° C. under vacuum (12 g, 48 mmol, 97% yield).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Reactant of Route 3
Reactant of Route 3
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Reactant of Route 4
Reactant of Route 4
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Reactant of Route 5
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Reactant of Route 6
Reactant of Route 6
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Customer
Q & A

Q1: What is the significance of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid in pharmaceutical chemistry?

A: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid is a crucial building block in the synthesis of Roflumilast [, ]. Roflumilast is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory responses. This selectivity makes Roflumilast a valuable therapeutic agent for treating inflammatory diseases like COPD and asthma.

Q2: The provided research papers highlight several methods for synthesizing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. What are the key differences and advantages of these approaches?

A: Several synthetic routes to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid are described. Some methods utilize multi-step processes involving alkylation, hydroxylation, and oxidation reactions [, , ]. One study emphasizes a copper-catalyzed hydroxylation step as a key innovation []. These different approaches offer advantages in terms of yield, cost-effectiveness, and environmental impact. For example, the preparation method described in [] boasts good reaction selectivity, high yield, and the use of low-cost reagents, making it suitable for industrial production.

Q3: How does the structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid contribute to its role as an intermediate in Roflumilast synthesis?

A: The structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid features a carboxylic acid group, which is essential for the subsequent amide coupling reaction in the final steps of Roflumilast synthesis [, ]. Additionally, the cyclopropylmethoxy and difluoromethoxy substituents likely contribute to the overall pharmacological profile of Roflumilast, although further SAR studies are needed to confirm their specific roles.

Q4: Beyond its role in Roflumilast synthesis, has 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid demonstrated any intrinsic biological activity?

A: While primarily known as a Roflumilast precursor, one study demonstrated that 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid itself exhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation, a process implicated in pulmonary fibrosis []. This finding suggests potential therapeutic applications of the compound beyond its role as a synthetic intermediate.

Q5: What are the future directions for research on 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid?

A: Future research directions could involve optimizing existing synthetic methods to improve yield, reduce cost, and minimize environmental impact [, , ]. Further exploration of the compound's intrinsic biological activity, particularly its anti-fibrotic properties, is warranted []. Additionally, investigating structure-activity relationships by modifying the cyclopropylmethoxy and difluoromethoxy substituents could reveal analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.